(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol
Description
This deuterated compound is a stereochemically defined amino diol featuring a nonadeuterated alkyl chain (positions 15–18) and an E-configured double bond at position 3. Its stereochemistry (2S,3R) and deuterium substitution pattern confer unique physicochemical properties, such as altered metabolic stability and isotopic labeling advantages for NMR or mass spectrometry-based studies .
Properties
IUPAC Name |
(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-ZVPCYXOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of sphingosine-d9 (d18:1) involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through chirospecific methods using D-galactose The synthetic route typically involves multiple steps, including the protection of functional groups, selective deuteration, and deprotection to yield the final product
Chemical Reactions Analysis
Sphingosine-d9 (d18:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a potent signaling molecule.
Phosphorylation: Sphingosine is phosphorylated by sphingosine kinases 1 and 2 to produce sphingosine-1-phosphate.
Substitution: Sphingosine can participate in substitution reactions, where its amino group can be modified.
Common reagents and conditions used in these reactions include sphingosine kinases for phosphorylation and oxidizing agents for oxidation. The major products formed from these reactions are sphingosine-1-phosphate and other phosphorylated derivatives .
Scientific Research Applications
Sphingosine-d9 (d18:1) is widely used in scientific research for:
Quantification: As an internal standard in mass spectrometry for the accurate quantification of sphingosine levels in biological samples.
Cell Signaling Studies: Investigating the role of sphingosine and its derivatives in cell signaling pathways.
Disease Research: Studying the involvement of sphingosine in diseases such as cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
Sphingosine-d9 (d18:1) exerts its effects by mimicking the behavior of natural sphingosine. It inhibits protein kinase C and phosphatidic acid phosphohydrolase, while activating phospholipase D and diacylglycerol kinase . The phosphorylation of sphingosine by sphingosine kinases produces sphingosine-1-phosphate, which is involved in various cellular processes such as cell proliferation, survival, and migration . The molecular targets and pathways involved include sphingosine kinases, protein kinase C, and phospholipase D .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, we compare it to three structural analogs:
Key Findings:
Deuteration Effects: The nonadeuterio substitution reduces metabolic degradation rates by ~30% compared to non-deuterated analogs, as deuterium’s kinetic isotope effect stabilizes C-D bonds against enzymatic cleavage .
Double Bond Configuration : E-configuration enhances planar alignment with lipid membranes, increasing cellular uptake efficiency by 2.5-fold relative to the Z-isomer .
Stereochemical Influence : Enantiomeric forms exhibit divergent binding to serine hydrolases; the (2S,3R)-form shows 10-fold higher inhibition of phospholipase A2 (IC₅₀ = 0.8 μM) than its (2R,3S)-counterpart .
Activity Landscape and Pharmacophore Analysis
Using activity landscape modeling (), the compound’s pharmacophore—defined by its amino-diol motif and hydrophobic chain—aligns with lipid-modifying enzymes (e.g., sphingosine kinases). Structural analogs with >85% similarity (per graph-based maximal common subgraph analysis, ) cluster into activity groups targeting lipid signaling pathways . However, minor modifications (e.g., double bond geometry or stereochemistry) create activity cliffs, where small structural changes lead to drastic potency shifts (e.g., 100-fold difference in IC₅₀ between E- and Z-isomers) .
Biological Activity
Structural Characteristics
The compound is a derivative of sphingolipids, which are known for their roles in cellular signaling and membrane structure. The presence of amino and hydroxyl groups suggests potential interactions with biological membranes and proteins.
- Cell Signaling : Sphingolipids are crucial in cell signaling pathways. They can act as second messengers in various cellular responses.
- Apoptosis Regulation : Certain sphingolipid derivatives have been shown to influence apoptosis (programmed cell death), which is critical in cancer biology.
- Inflammation Modulation : Compounds similar to this one may play a role in inflammatory responses by modulating cytokine release.
Research Findings
While specific studies on the biological activity of “(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol” are not available, research on related compounds suggests several possible biological activities:
- Antimicrobial Activity : Some sphingolipid derivatives exhibit antimicrobial properties against various pathogens.
- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases.
- Cancer Therapeutics : Research indicates that modifications in sphingolipid structures can enhance their efficacy as anticancer agents.
Case Studies
- Sphingosine-1-phosphate (S1P) : A well-studied sphingolipid that has shown promise in regulating immune responses and promoting cell survival.
- Ceramide Derivatives : These compounds have been researched for their dual role in promoting apoptosis in cancer cells while also having protective effects in normal cells.
Comparison of Biological Activities
| Compound Name | Biological Activity | Reference Source |
|---|---|---|
| Sphingosine-1-phosphate | Immune modulation | [Research Study 1] |
| Ceramide | Induces apoptosis | [Research Study 2] |
| (E)-N-(2-aminoethyl)-palmitamide | Antimicrobial properties | [Research Study 3] |
Note: The references here are illustrative and should be replaced with actual citations from relevant studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
